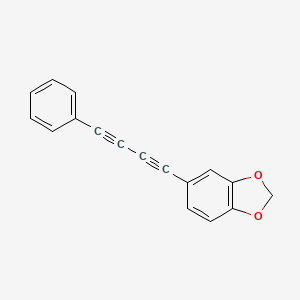![molecular formula C13H12O4 B14250064 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one CAS No. 326596-03-6](/img/structure/B14250064.png)
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxycoumarin with an epoxide derivative under basic conditions. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the epoxide ring, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the synthesis include bases such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Analyse Des Réactions Chimiques
Types of Reactions
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of fluorescent probes and dyes
Mécanisme D'action
The mechanism of action of 7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one involves its interaction with various molecular targets. The compound can act as a substrate for cytochrome P450 enzymes, leading to its metabolism and the formation of active metabolites. These metabolites can interact with cellular targets, modulating various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Ethoxycoumarin: A closely related compound with similar structural features and biological activities.
7-Methoxycoumarin: Another similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
7-{2-[(2S)-Oxiran-2-yl]ethoxy}-2H-1-benzopyran-2-one is unique due to the presence of the epoxide ring, which imparts distinct chemical reactivity and biological properties compared to other coumarins .
Propriétés
Numéro CAS |
326596-03-6 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
7-[2-[(2S)-oxiran-2-yl]ethoxy]chromen-2-one |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2/t11-/m0/s1 |
Clé InChI |
AXXCQXVSDWLHQJ-NSHDSACASA-N |
SMILES isomérique |
C1[C@@H](O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
SMILES canonique |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
![4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide](/img/structure/B14249992.png)
![5-(Diethylamino)-2-[2-(4-nitrophenyl)ethenyl]phenol](/img/structure/B14249995.png)

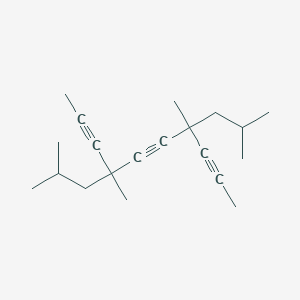
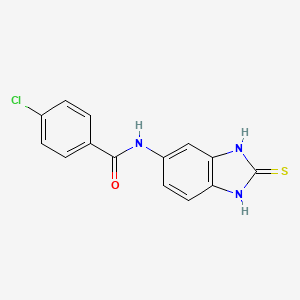
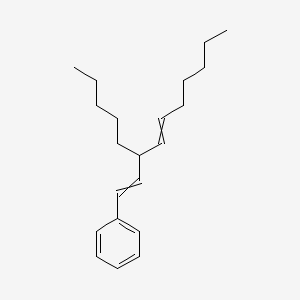
![[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14250019.png)
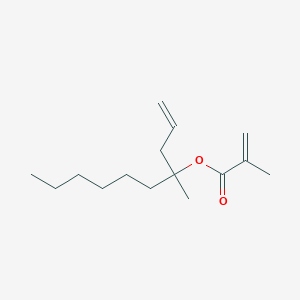
![1,3-Dimethyl-1,3-bis[(4-methylphenyl)methyl]-1,3-diphenyldisiloxane](/img/structure/B14250023.png)
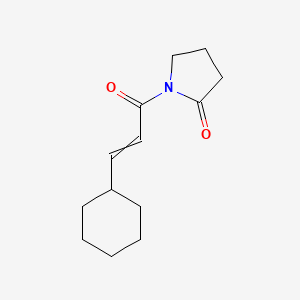
![Bis[(4-methoxyphenyl)methyl] hexa-2,4-dienedioate](/img/structure/B14250051.png)
